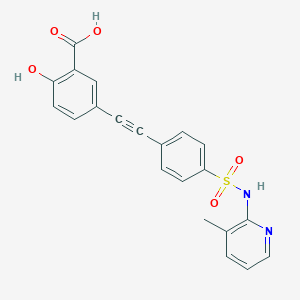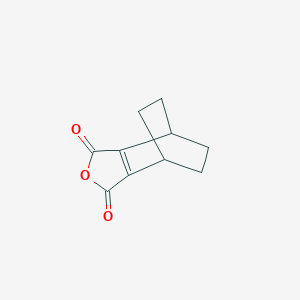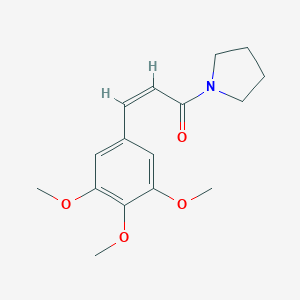
Piperlotine D
Overview
Description
Mechanism of Action
Target of Action
Piperlotine D is a natural product extracted from Piper lolot . It primarily targets platelets, acting as an antiplatelet aggregation agent . Platelets play a crucial role in blood clotting, and their aggregation can lead to thrombosis. Therefore, inhibiting platelet aggregation is a common strategy in the prevention of cardiovascular diseases.
Mode of Action
This compound interacts with its targets by inhibiting the aggregation of platelets induced by arachidonic acid . Arachidonic acid is a fatty acid that is released from the cell membrane phospholipids in response to cellular injury. It is converted by cyclooxygenase enzymes into thromboxane A2, a potent inducer of platelet aggregation. By inhibiting this process, this compound prevents the formation of blood clots.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . This pathway is involved in the production of eicosanoids, which are signaling molecules that mediate various physiological processes, including inflammation and hemostasis. By inhibiting arachidonic acid-induced platelet aggregation, this compound disrupts this pathway, potentially affecting these processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of platelet aggregation . This can result in reduced blood clot formation, potentially preventing thrombotic events such as stroke and myocardial infarction.
Biochemical Analysis
Biochemical Properties
Piperlotine D interacts with various biomolecules in the body, particularly enzymes and proteins involved in the process of platelet aggregation. It has been found to inhibit arachidonic acid-induced platelet aggregation . Arachidonic acid is a fatty acid that plays a key role in initiating the process of platelet aggregation. By inhibiting this process, this compound can potentially prevent the formation of blood clots.
Cellular Effects
In terms of cellular effects, this compound influences cell function by interacting with the biochemical pathways involved in platelet aggregation. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound’s inhibition of arachidonic acid can affect the signaling pathways that trigger platelet aggregation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits the action of arachidonic acid, a key molecule in the process of platelet aggregation . This inhibition can lead to changes in the expression of genes related to platelet aggregation.
Metabolic Pathways
Given its role as an antiplatelet aggregation agent, it is likely that this compound interacts with enzymes and cofactors involved in the metabolism of arachidonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperlotine D can be synthesized through the methanolic extraction of Piper lolot leaves . The process involves activity-guided isolation to yield various amide alkaloids, including this compound . The methanolic extract is subjected to chromatographic techniques to isolate and purify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically Piper lolot .
Chemical Reactions Analysis
Types of Reactions: Piperlotine D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Substitution: this compound can participate in substitution reactions, particularly involving its amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced amide forms .
Scientific Research Applications
Piperlotine D has several scientific research applications, including:
Comparison with Similar Compounds
- Piperlotine A
- Piperlotine C
- Sarmentine
- Pellitorine
- Methyl 3-phenylpropionate
- (10S)-10-hydroxypheophorbide a methyl ester
Comparison: Piperlotine D is unique among these compounds due to its specific structure and potent antiplatelet aggregation activity . While other similar compounds also exhibit biological activities, this compound’s effectiveness in inhibiting platelet aggregation makes it particularly valuable for medicinal research .
Properties
IUPAC Name |
(Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFKYDTUEMTUNY-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


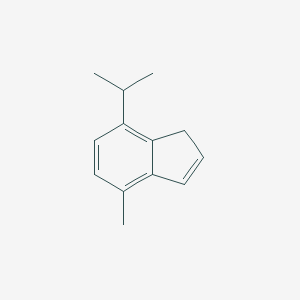
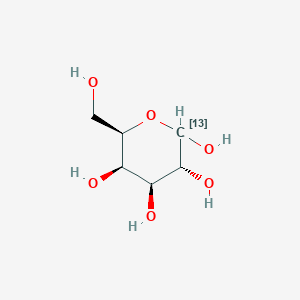
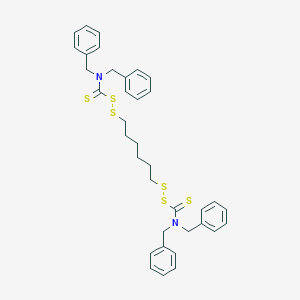
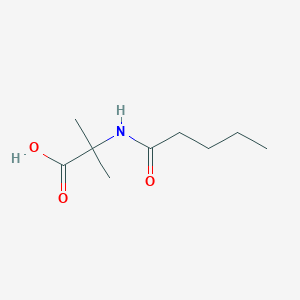
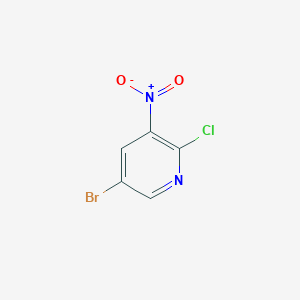
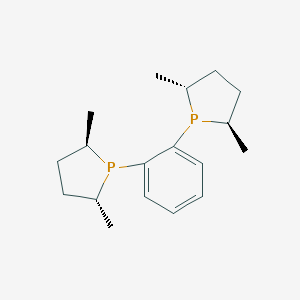
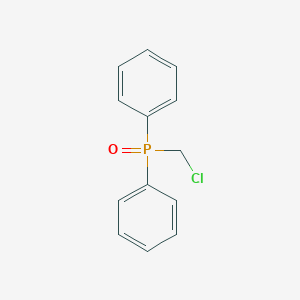
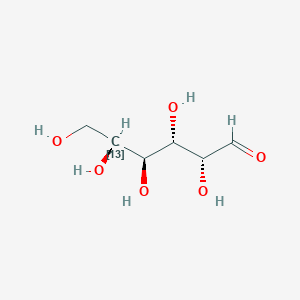
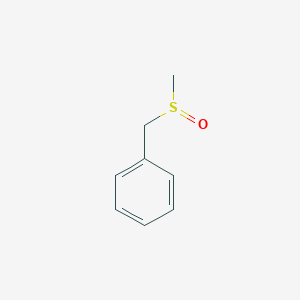
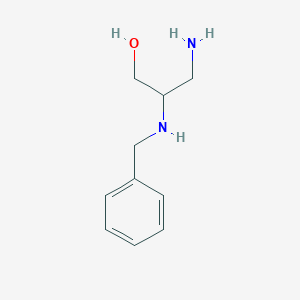
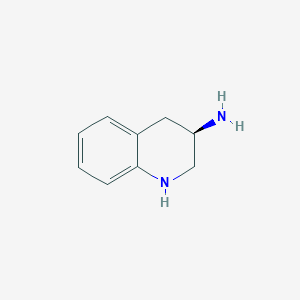
![(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B118585.png)
